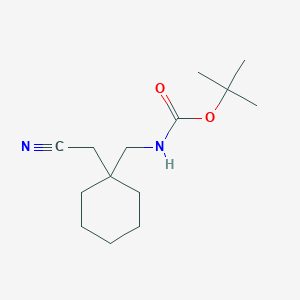tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate
CAS No.:
Cat. No.: VC13699866
Molecular Formula: C14H24N2O2
Molecular Weight: 252.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H24N2O2 |
|---|---|
| Molecular Weight | 252.35 g/mol |
| IUPAC Name | tert-butyl N-[[1-(cyanomethyl)cyclohexyl]methyl]carbamate |
| Standard InChI | InChI=1S/C14H24N2O2/c1-13(2,3)18-12(17)16-11-14(9-10-15)7-5-4-6-8-14/h4-9,11H2,1-3H3,(H,16,17) |
| Standard InChI Key | AHSMEIUFEMQLAD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1(CCCCC1)CC#N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CCCCC1)CC#N |
Introduction
Chemical Structure and Nomenclature
tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate belongs to the carbamate family, featuring a tert-butyloxycarbonyl (Boc) group attached to a cyclohexane ring substituted with a cyanomethyl moiety. The IUPAC name reflects its structural components:
-
tert-Butyl: A branched alkyl group ((CH₃)₃C-) serving as a protective moiety.
-
Cyclohexyl: A six-membered carbocyclic ring in a chair conformation, providing steric bulk.
-
Cyanomethyl: A -CH₂CN substituent offering nucleophilic reactivity for further functionalization.
The molecular formula is C₁₄H₂₃N₂O₂, with a molecular weight of 251.34 g/mol. Key spectral identifiers include:
-
¹H-NMR (CDCl₃): δ 1.3–1.5 (m, 19H, tert-butyl and cyclohexyl protons), 2.30 (s, 2H, cyanomethyl CH₂), 3.15 (d, 2H, J = 7.00 Hz, NHCH₂), 4.60 (broad, 1H, NH).
Synthesis and Manufacturing
Synthetic Route
The compound is synthesized via a two-step protocol, as detailed in US Patent 6,518,289 :
Step 1: Preparation of (1-Carbamoylmethyl-cyclohexylmethyl)-carbamic Acid tert-Butyl Ester
A cyclohexane derivative is reacted with tert-butyl chloroformate under basic conditions to install the Boc-protected amine.
Step 2: Cyanomethylation
The intermediate is treated with cyanuric chloride (C₃N₃Cl₃) in dimethylformamide (DMF) at 0–25°C, followed by quenching with sodium bicarbonate (NaHCO₃). The cyanomethyl group replaces the carbamoyl moiety via nucleophilic substitution.
Table 1: Reaction Conditions and Yield
| Parameter | Value |
|---|---|
| Starting Material | (1-Carbamoylmethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester |
| Reagent | Cyanuric chloride |
| Solvent | DMF |
| Temperature | 0–25°C (ice-water bath) |
| Workup | Extraction with ethyl acetate, washing with brine |
| Yield | 80% |
| Purity | >95% (via silica gel chromatography) |
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance mixing and heat dissipation, critical for exothermic cyanomethylation. Solvent recovery systems minimize waste, aligning with green chemistry principles .
Physical and Chemical Properties
Table 2: Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃N₂O₂ |
| Molecular Weight | 251.34 g/mol |
| Melting Point | 54–58°C |
| Solubility | Soluble in DMF, DCM, THF; insoluble in water |
| Stability | Stable under inert conditions; hydrolyzes in acidic/basic media |
Reactivity
-
Nucleophilic Substitution: The cyanomethyl group (-CH₂CN) undergoes substitution with amines or thiols.
-
Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane) to yield a primary amine.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a key intermediate in synthesizing JAK2 inhibitors, leveraging its Boc-protected amine for selective deprotection during multi-step syntheses .
Materials Science
Its rigid cyclohexyl backbone is incorporated into liquid crystals and polymers to modulate thermal stability and mesophase behavior.
Research Findings and Case Studies
Case Study: JAK2 Inhibitor Synthesis
In US Patent 6,518,289, the compound was used to prepare a JAK2 inhibitor with an IC₅₀ of 25 nM. Deprotection of the Boc group enabled sequential coupling with pyrazolopyrimidine scaffolds, demonstrating its utility in kinase-targeted drug discovery .
Comparative Reactivity
Analogues with phosphoryl or hydroxyl groups exhibit reduced yields in substitution reactions due to steric hindrance, underscoring the cyanomethyl group’s superior reactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume